molecular formula C10H18N2O2 B2535822 3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one CAS No. 1340107-00-7

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one

Cat. No.: B2535822
CAS No.: 1340107-00-7
M. Wt: 198.266
InChI Key: JZWRHEBTVACIMP-UHFFFAOYSA-N
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Description

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one (CAS 1340510-64-6) is a chemical compound with the molecular formula C 10 H 18 N 2 O 2 and a molecular weight of 198.26 g/mol . This compound is part of a class of N-methylpyrrolidinone derivatives, which are frequently utilized as versatile building blocks and intermediates in organic synthesis and medicinal chemistry research . While a specific mechanism of action for this exact compound is not detailed in the available literature, related structures featuring hydroxypiperidine and 1-methylpyrrolidin-2-one motifs have been investigated in sophisticated drug discovery programs. For instance, similar compounds have been identified as key components in the development of molecular glue-type degraders targeting oncoproteins such as BCL6, which is a driver in certain lymphoid malignancies . The presence of both hydrogen bond donor and acceptor groups in its structure contributes to its potential physicochemical properties, making it a compound of interest for researchers developing novel therapeutic agents and probing protein-protein interactions . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11-6-4-9(10(11)14)12-5-2-3-8(13)7-12/h8-9,13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWRHEBTVACIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Core Formation

The pyrrolidin-2-one ring is synthesized via cyclization of γ-amino acids or their derivatives. A patented method (CN113321605A) employs malic acid (compound I ) and methylamine (compound II ) in a toluene reflux to form 3-hydroxy-1-methylcyclobutanediamide (compound III ), followed by reduction:

  • Ring-closure : Malic acid and methylamine undergo dehydration at 15°C, yielding compound III in 85% purity after crystallization.
  • Reduction : Sodium borohydride in tetrahydrofuran (THF) reduces the amide to 1-methyl-3-pyrrolidinol, a precursor for subsequent functionalization.

Table 1. Optimization of Pyrrolidinone Synthesis

Solvent Temperature (°C) Yield (%) Purity (%)
Toluene 110 (reflux) 78 85
Chlorobenzene 130 (reflux) 72 82

Enantioselective Synthesis Using Biocatalysis

Enzymatic resolution with Candida antarctica lipase B (CAL-B) enables high enantiomeric excess (ee >99.4%) for the 3-hydroxypiperidinyl group. The process resolves racemic 1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate into (R)-alcohol and (S)-acetate:

  • Substrate preparation : Acetylation of the racemic alcohol.
  • Enzymatic hydrolysis : CAL-B selectively hydrolyzes the S-acetate, leaving the R-alcohol.
  • Yield optimization : Substrate input of 50 g/L and enzyme loading of 20 mg/g achieve 37% isolated yield.

Table 2. Biocatalytic Resolution Parameters

Parameter Value Impact on ee
Substrate input 50 g/L Maximizes throughput
Temperature 30°C Enhances enzyme activity
Solvent tert-Butyl methyl ether Improves selectivity

Reduction and Ring-Closure Strategies

Reductive Amination

Sodium borohydride and trimethyl borate in THF reduce intermediate imines to secondary amines. For example, compound III is reduced to 1-methyl-3-pyrrolidinol with 92% conversion.

Solvent Engineering

Polar aprotic solvents (e.g., THF) enhance reaction rates, while toluene improves crystallinity of intermediates.

Table 3. Solvent Effects on Reduction

Solvent Reaction Time (h) Yield (%)
THF 2 92
Ethanol 4 78

Comparative Analysis of Methodologies

Yield vs. Enantiopurity

  • Biocatalysis : 37% yield but >99.4% ee.
  • Chemical synthesis : 78% yield but requires chiral auxiliaries for stereocontrol.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs, their substituents, biological activities, and applications:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one Pyrrolidin-2-one + piperidine 3-Hydroxypiperidine Potential PI3Kγ inhibition (inferred)
(Z)-3-(4-Hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one Pyrrolidin-2-one 4-Hydroxybenzylidene, 4-hydroxyphenyl Larvicidal, nematicidal (Ae. aegypti, C. pipiens pallens)
3-((3-Mercaptopropyl)thio)-1-methylpyrrolidin-2-one Pyrrolidin-2-one Thioether-linked mercaptopropyl Synthetic intermediate for organosulfur chemistry
1-(3-Hydroxypropyl)pyrrolidin-2-one Pyrrolidin-2-one 3-Hydroxypropyl Solubility modifier or prodrug candidate
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one Pyrrolidin-2-one Hydroxymethyl Structural analog (similarity score: 0.92)

Key Differences and Implications

Hydroxypiperidine vs. Hydroxyphenyl/Benzylidene Groups :

  • The 3-hydroxypiperidine group in the target compound may enhance solubility and target binding compared to hydrophobic substituents like benzylidene (). However, the benzylidene analog’s pesticidal activity suggests aromatic substituents are critical for interactions with insect nervous systems .

Thioether vs.

Toxicity Considerations: 1-Methylpyrrolidin-2-one (NMP), a simpler analog, is classified as a Class 2 solvent due to reproductive toxicity (ICH guidelines).

Research Findings

  • PI3Kγ Inhibition: A related compound, TASP0415914, which incorporates the 3-hydroxypiperidine-pyrrolidinone motif, showed nanomolar potency against PI3Kγ (IC₅₀ = 6.2 nM) and oral efficacy in inflammatory disease models. This suggests the hydroxypiperidine-pyrrolidinone scaffold is compatible with kinase-targeted drug design .
  • Synthetic Utility: Copper-mediated oxidative coupling () and Rh(II)-catalyzed desymmetrization () are established methods for synthesizing pyrrolidinone derivatives, though the target compound’s stereochemistry may require specialized conditions .
  • Crystallography : SHELX software () has been widely used to resolve structures of related compounds, confirming hydrogen-bonding networks critical for stability .

Biological Activity

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one (CAS No. 1340107-00-7) is a heterocyclic organic compound notable for its structural features, which include both piperidine and pyrrolidinone rings. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

The compound's molecular formula is C10H18N2O2C_{10}H_{18}N_{2}O_{2}, and it possesses a hydroxyl group that is crucial for its biological interactions. The presence of this functional group enhances the compound's binding affinity to biological targets, which is a significant factor in its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The hydroxyl group plays a critical role in facilitating these interactions, potentially influencing signal transduction pathways and modulating enzyme activity. The compound may exhibit effects such as:

  • Receptor Modulation: Binding to neurotransmitter receptors, potentially affecting neurotransmission.
  • Enzyme Inhibition: Interacting with enzymes involved in metabolic pathways, which may lead to altered cellular functions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity: Preliminary studies suggest that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.

Neuroprotective Effects: The compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity: Some derivatives have shown promise against bacterial strains, indicating potential use as an antimicrobial agent.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Binding Affinity:
    • A study demonstrated that the hydroxyl group significantly improves binding affinity to certain oncogenic drivers like BCL6, suggesting its potential role in cancer therapy .
  • Pharmacokinetics:
    • Research indicates favorable pharmacokinetic properties, including improved solubility and bioavailability, which are critical for drug development .
  • In Vivo Studies:
    • Animal models have shown that compounds similar to this compound exhibit reduced tumor growth rates, highlighting their therapeutic potential .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neurons in vitro
AntimicrobialEffective against certain bacteria
Binding AffinityEnhanced by hydroxyl group
PharmacokineticsImproved solubility and absorption

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